Diethyl 2-(tert-butyldimethylsilyloxy)methyl-2-ethylmalonate
Overview
Description
Diethyl 2-(tert-butyldimethylsilyloxy)methyl-2-ethylmalonate is a chemical compound with the molecular formula C16H32O5Si and a molecular weight of 332.51 g/mol. This compound is commonly referred to as an ester and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(tert-butyldimethylsilyloxy)methyl-2-ethylmalonate typically involves the reaction of diethyl malonate with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(tert-butyldimethylsilyloxy)methyl-2-ethylmalonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield carboxylic acids, reduction reactions produce alcohols, and substitution reactions result in various substituted esters .
Scientific Research Applications
Diethyl 2-(tert-butyldimethylsilyloxy)methyl-2-ethylmalonate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2-(tert-butyldimethylsilyloxy)methyl-2-ethylmalonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions to occur at specific sites on the molecule. This selectivity is crucial for the synthesis of complex molecules with high precision .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester used in similar reactions but lacks the steric protection provided by the tert-butyldimethylsilyl group.
Ethyl 2-(tert-butyldimethylsilyloxy)acetate: Another ester with similar protective groups but different reactivity due to the acetate moiety.
Uniqueness
Diethyl 2-(tert-butyldimethylsilyloxy)methyl-2-ethylmalonate is unique due to its combination of ester functionality and steric protection from the tert-butyldimethylsilyl group. This combination allows for selective and controlled reactions, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
diethyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-ethylpropanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O5Si/c1-9-16(13(17)19-10-2,14(18)20-11-3)12-21-22(7,8)15(4,5)6/h9-12H2,1-8H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOACVDSEICKCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO[Si](C)(C)C(C)(C)C)(C(=O)OCC)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O5Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401116307 | |
Record name | Propanedioic acid, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-ethyl-, 1,3-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401116307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2140326-46-9 | |
Record name | Propanedioic acid, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-ethyl-, 1,3-diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2140326-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanedioic acid, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-ethyl-, 1,3-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401116307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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